molecular formula C8H5N3O4 B1436816 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime CAS No. 27412-08-4

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime

Cat. No. B1436816
CAS RN: 27412-08-4
M. Wt: 207.14 g/mol
InChI Key: HOBIAVJOIGRUHM-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime” is a chemical compound that belongs to the class of oximes. Oximes are renowned for their widespread applications as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are also used in protoemics research and the synthesis of various novel oxime ether derivatives which are anti-protozoan agents .


Synthesis Analysis

The synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various carbonyl compounds under different reaction conditions . A sequential one-pot procedure for the synthesis of benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular structure of benzoxazole compounds can be confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The structure consists of hydrogen-bonded layers of nearly planar molecules .


Chemical Reactions Analysis

Benzoxazole compounds can undergo a variety of chemical reactions. For instance, the reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives in an efficient and connective methodology . The reaction of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent with various substituted 2-aminophenols enables a facile synthesis of 2-aminobenzoxazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime” can be determined using various techniques. For example, the molecular weight, InChI code, and SMILES notation can be obtained .

Scientific Research Applications

Spectroscopic Studies and Quantum Chemistry

Vibrational spectroscopic studies and quantum chemistry calculations have been applied to compounds like 5-Nitro-2-(p-fluorophenyl)benzoxazole, providing insights into their structural and electronic properties. Such research helps in understanding the molecular dynamics and potential applications in material science (Mary et al., 2008).

Catalytic Activity and Redox Behavior

The synthesis and characterization of copper(II) complexes containing benzoxazole ligands demonstrate the redox-active nature of these compounds. They exhibit catalytic activity and are studied for their potential in facilitating oxidation-reduction reactions, showcasing their utility in green chemistry and industrial applications (Balaghi et al., 2013).

Antitumor Agents Targeting DNA Topoisomerases

Compounds like 5-nitro-2-(substitutedphenyl)benzoxazole derivatives have been synthesized and evaluated as novel antitumor agents targeting human DNA topoisomerase enzymes. Such studies contribute to the development of new anticancer drugs with potentially lower toxicity and higher efficacy (Karatas et al., 2021).

Synthetic Methodologies

Research into the synthesis of 2H-indazoles from compounds related to 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime, explores new pathways in organic synthesis, contributing to the development of novel pharmaceuticals and materials (Bouillon et al., 2008).

Organocatalytic Syntheses

The development of organocatalytic protocols for synthesizing benzoxazoles and benzothiazoles from related compounds underlines advancements in catalysis and synthetic efficiency. Such methods offer new approaches to constructing heterocyclic compounds, essential in drug development and material science (Alla et al., 2014).

Future Directions

The future directions for research on “2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime” could involve exploring its potential applications in medicinal chemistry, given the pharmacological significance of oximes . Further studies could also focus on developing new synthetic strategies for benzoxazole derivatives .

properties

IUPAC Name

(NE)-N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-9-4-8-10-6-3-5(11(13)14)1-2-7(6)15-8/h1-4,12H/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBIAVJOIGRUHM-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime
Reactant of Route 2
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime
Reactant of Route 3
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime
Reactant of Route 4
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime
Reactant of Route 5
Reactant of Route 5
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime
Reactant of Route 6
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.